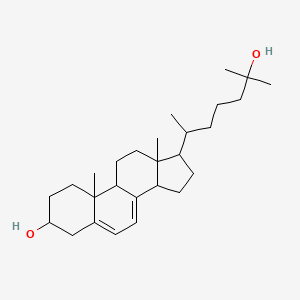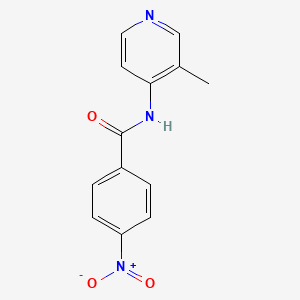
(2-Chlorophenyl)(2-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(2-methylphenyl)methanol is an organic compound with the molecular formula C14H13ClO It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to two aromatic rings: one chlorinated and one methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2-methylphenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: 2-methylbromobenzene reacts with magnesium in dry ether to form 2-methylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 2-chlorobenzaldehyde, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Preparation of Reactants: Ensuring high purity of 2-chlorobenzaldehyde and 2-methylphenylmagnesium bromide.
Controlled Reaction Conditions: Maintaining anhydrous conditions and appropriate temperatures to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Chlorophenyl)(2-methylphenyl)ketone.
Reduction: Formation of (2-Chlorophenyl)(2-methylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)(2-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorophenyl)(phenyl)methanol
- (2-Methylphenyl)(phenyl)methanol
- (2-Chlorophenyl)(2-methylphenyl)ketone
Uniqueness
(2-Chlorophenyl)(2-methylphenyl)methanol is unique due to the presence of both a chlorinated and a methylated aromatic ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
38493-62-8 |
|---|---|
Fórmula molecular |
C14H13ClO |
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3 |
Clave InChI |
HVYKUKPIGLOQTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12001202.png)




![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)


